![molecular formula C10H18O4S2 B14655389 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid CAS No. 40252-81-1](/img/structure/B14655389.png)
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid is a carboxylic acid derivative characterized by the presence of sulfanyl (thiol) groups and a carboxypropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butanoic acid, reacts with a thiol compound under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides and bases like sodium hydroxide are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives.
科学的研究の応用
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid involves its interaction with molecular targets through its thiol and carboxyl groups. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Butanoic acid: Lacks the sulfanyl groups, making it less reactive in thiol-specific reactions.
3-Mercaptopropionic acid: Contains a thiol group but lacks the extended carboxypropyl chain.
Cysteine: An amino acid with a thiol group, but with different structural and functional properties.
特性
CAS番号 |
40252-81-1 |
|---|---|
分子式 |
C10H18O4S2 |
分子量 |
266.4 g/mol |
IUPAC名 |
4-[2-(3-carboxypropylsulfanyl)ethylsulfanyl]butanoic acid |
InChI |
InChI=1S/C10H18O4S2/c11-9(12)3-1-5-15-7-8-16-6-2-4-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
InChIキー |
IOIOFZIECKQCDX-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)CSCCSCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
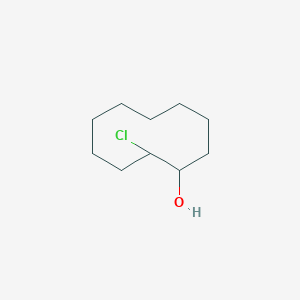

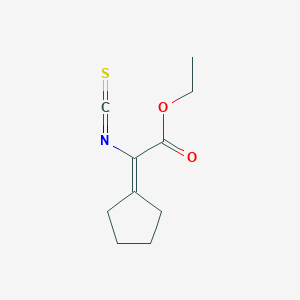
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

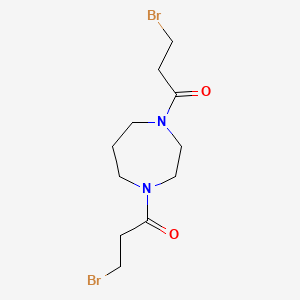

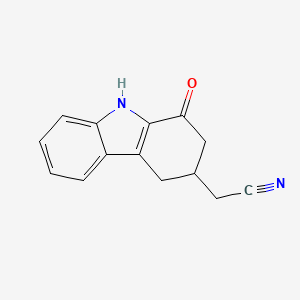
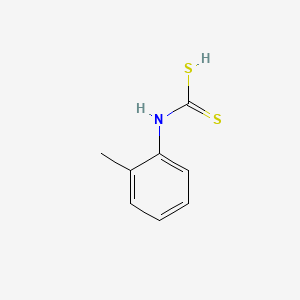
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)


![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
